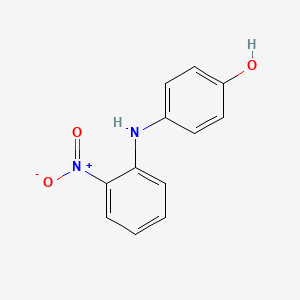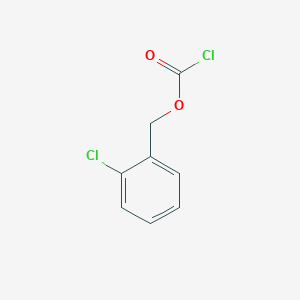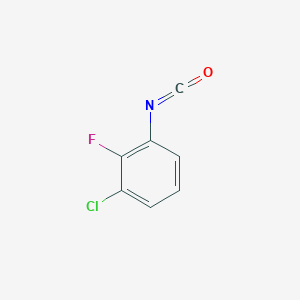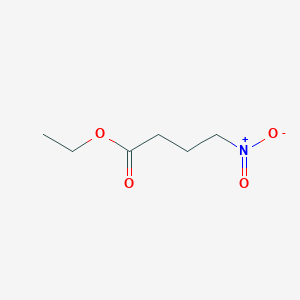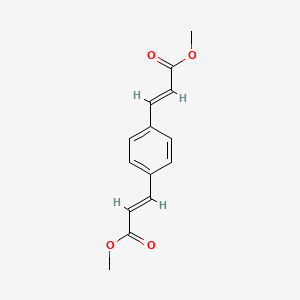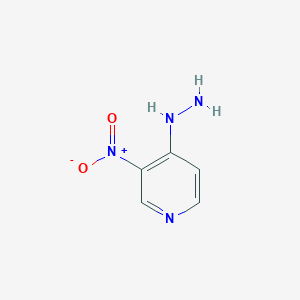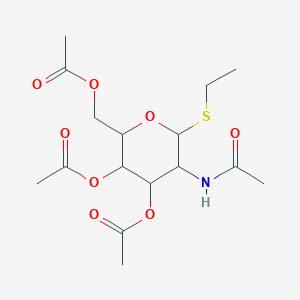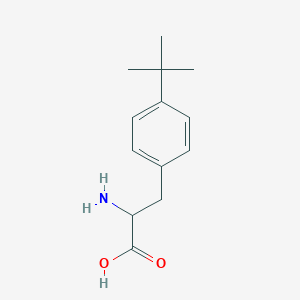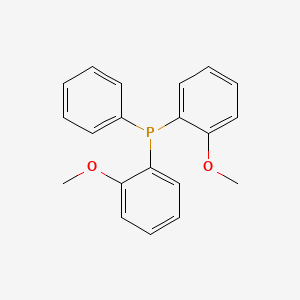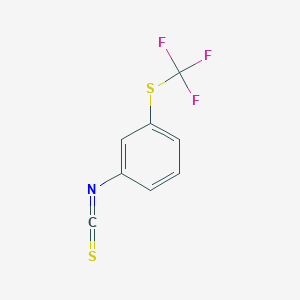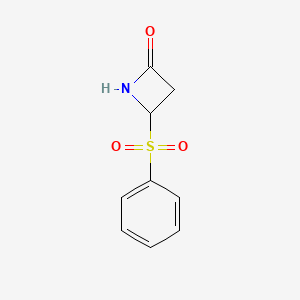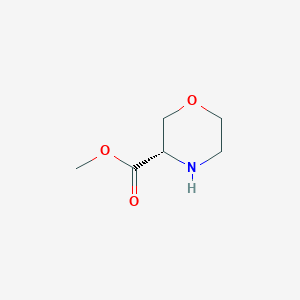
(S)-Methyl morpholine-3-carboxylate
Vue d'ensemble
Description
“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular weight of “(S)-Ethyl morpholine-3-carboxylate hydrochloride” is 195.65 . The InChI key for this compound is RERWECVXIGGYMH-RGMNGODLSA-N .Physical And Chemical Properties Analysis
“(S)-Ethyl morpholine-3-carboxylate hydrochloride” is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid
Enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route. This process facilitates the application of Fmoc-morpholine-3-carboxylic acid in peptidomimetic chemistry on solid phase, demonstrating its significance in the development of peptide-based therapeutic agents (Sladojevich, Trabocchi, & Guarna, 2007).
Synthesis of Potent Antimicrobials
2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is synthesized as a precursor for potent antimicrobials including arecoline derivatives, showcasing the role of morpholine derivatives in the development of antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).
Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation
Research on using bio-derived hemicellulose-based solvents like ethyl levulinate, methyl levulinate, and 2-methyltetrahydrofuran in palladium-catalyzed aminocarbonylation reactions highlights the environmental benefits and green chemistry applications of morpholine derivatives (Uzunlu et al., 2023).
Antibacterial Activity of Morpholine-3-Carboxylic Acid Derivatives
A series of 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues were synthesized and showed promising antibacterial activity, indicating the potential of morpholine derivatives as antibacterial agents (Narsimha et al., 2014).
Physicochemical Properties and Biodegradability
The synthesis and study of 4-benzyl-4-methylmorpholinium-based ionic liquids, focusing on their physicochemical properties, cytotoxicity, and biodegradability, highlight the application of morpholine derivatives in developing new solvents with potential environmental benefits (Pernak et al., 2011).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl (3S)-morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYXIRKYWOEDRA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424924 | |
| Record name | (S)-METHYL MORPHOLINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl morpholine-3-carboxylate | |
CAS RN |
741288-31-3 | |
| Record name | (S)-METHYL MORPHOLINE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


